1-(2-Ethoxy-5-propylphenyl)ethanamine
CAS No.: 634150-54-2
Cat. No.: VC16876183
Molecular Formula: C13H21NO
Molecular Weight: 207.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 634150-54-2 |
---|---|
Molecular Formula | C13H21NO |
Molecular Weight | 207.31 g/mol |
IUPAC Name | 1-(2-ethoxy-5-propylphenyl)ethanamine |
Standard InChI | InChI=1S/C13H21NO/c1-4-6-11-7-8-13(15-5-2)12(9-11)10(3)14/h7-10H,4-6,14H2,1-3H3 |
Standard InChI Key | YVAQPHJLVNPPNC-UHFFFAOYSA-N |
Canonical SMILES | CCCC1=CC(=C(C=C1)OCC)C(C)N |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The core structure of 1-(2-Ethoxy-5-propylphenyl)ethanamine consists of a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at the 2-position and a propyl chain (-CH₂CH₂CH₃) at the 5-position. The ethanamine moiety (-CH₂CH₂NH₂) is attached to the 1-position of the aromatic ring. This substitution pattern creates a sterically hindered environment that may influence receptor binding kinetics and metabolic stability compared to simpler phenethylamines like amphetamine .
Stereochemical Considerations
Synthetic Pathways and Analytical Data
Retrosynthetic Analysis
A plausible synthetic route involves:
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Friedel-Crafts alkylation of a para-propylphenol derivative to introduce the ethoxy group.
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Nitro reduction or reductive amination to install the ethanamine side chain.
For instance, starting from 2-ethoxy-5-propylbenzaldehyde, a Henry reaction with nitromethane followed by catalytic hydrogenation could yield the target amine .
Key Synthetic Intermediates
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2-Ethoxy-5-propylbenzaldehyde: Synthesized via Williamson ether synthesis between 5-propyl-2-hydroxybenzaldehyde and ethyl bromide.
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β-Nitrostyrene intermediate: Formed through condensation of the aldehyde with nitromethane under basic conditions.
Spectroscopic Characterization
Hypothetical analytical data for 1-(2-Ethoxy-5-propylphenyl)ethanamine would include:
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¹H NMR (CDCl₃): δ 6.7–7.1 (aromatic protons), 3.9–4.1 (ethoxy -OCH₂CH₃), 2.4–2.8 (propyl -CH₂-), 1.2–1.4 (propyl -CH₃ and ethoxy -CH₃).
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MS (ESI+): Expected molecular ion at m/z 222.2 [M+H]⁺.
Pharmacological Profile
Receptor Interaction Hypotheses
The compound’s structure suggests potential activity at monoamine transporters and receptors:
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Serotonin receptors (5-HT₂A): The ethoxy group’s electron-donating effects may enhance π-stacking interactions with aromatic residues in the binding pocket .
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Dopamine transporter (DAT): The propyl chain’s hydrophobicity could facilitate membrane penetration and DAT inhibition, akin to pyrovalerone derivatives.
Metabolic Pathways
Predominant metabolic transformations likely involve:
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O-Deethylation: Cytochrome P450-mediated removal of the ethoxy group to form a catechol derivative.
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N-Acetylation: Conjugation of the primary amine to reduce toxicity.
Structure-Activity Relationships (SAR)
Substituent Effects on Bioactivity
Comparative analysis with analogous compounds reveals:
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Ethoxy vs. methoxy: Longer alkoxy chains (e.g., ethoxy) generally increase lipophilicity and prolong half-life but may reduce receptor binding affinity compared to smaller substituents.
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Propyl chain positioning: Para-substituted alkyl groups enhance Van der Waals interactions with hydrophobic receptor subpockets, as seen in 4-methylbenzoyl-containing pyrrolones .
Pharmacophore Modeling
Molecular docking studies of related phenethylamines suggest that the amine group and aromatic ring form critical hydrogen-bonding and π-π interactions with target proteins, while alkyl/alkoxy substituents modulate selectivity .
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